5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the furo[3,4-d][1,3]dioxol moiety through a series of condensation and cyclization reactions. The hydroxymethyl groups are often introduced via hydroxymethylation reactions using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to formyl or carboxyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanylidenepyrimidinone moiety, using reducing agents such as NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Reduced forms of the pyrimidinone ring.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its unique structure. It could be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one exerts its effects would depend on its interaction with molecular targets. The hydroxymethyl and sulfanylidenepyrimidinone groups could form hydrogen bonds or covalent bonds with active sites of enzymes or receptors, altering their activity. The furo[3,4-d][1,3]dioxol moiety might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)pyrimidin-4-one: Lacks the furo[3,4-d][1,3]dioxol moiety, making it less complex.
1,3-Dioxolane derivatives: Similar in having the dioxolane ring but differ in the attached functional groups.
Thio-pyrimidinones: Share the sulfanylidenepyrimidinone structure but differ in other substituents.
Uniqueness
The uniqueness of 5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)15-3-6(4-16)10(18)14-12(15)22/h3,7-9,11,16-17H,4-5H2,1-2H3,(H,14,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETDENPMPLSMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CO)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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